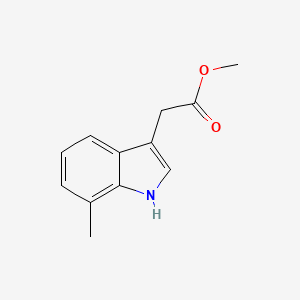Methyl 7-Methylindole-3-acetate
CAS No.:
Cat. No.: VC16488958
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H13NO2 |
|---|---|
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | methyl 2-(7-methyl-1H-indol-3-yl)acetate |
| Standard InChI | InChI=1S/C12H13NO2/c1-8-4-3-5-10-9(6-11(14)15-2)7-13-12(8)10/h3-5,7,13H,6H2,1-2H3 |
| Standard InChI Key | RFPRDMVIHONZHK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC=C1)C(=CN2)CC(=O)OC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Methyl 7-methylindole-3-acetate features a bicyclic indole scaffold substituted at the 7-position with a methyl group and at the 3-position with a methyl acetate moiety. The indole nucleus consists of a six-membered benzene ring fused to a five-membered pyrrole ring, with the methyl group at C7 and the acetoxy group at C3 introducing steric and electronic modifications . The ester functional group () confers moderate polarity, while the methyl substituent enhances lipophilicity, as evidenced by its computed partition coefficient (XLogP3-AA = 2.2) .
Systematic and Common Names
The IUPAC name for this compound is methyl 2-(7-methyl-1H-indol-3-yl)acetate . Alternative designations include:
-
7-Methylindole-3-acetic acid methyl ester
-
Methyl 7-Methylindole-3-acetate (colloquial shorthand)
The SMILES notation and InChIKey provide unambiguous representations for database searches .
Synthesis and Production
Synthetic Routes
The synthesis of methyl 7-methylindole-3-acetate typically proceeds via esterification of 2-(7-methyl-1H-indol-3-yl)acetic acid , the corresponding carboxylic acid precursor. A standard protocol involves:
-
Acid Activation: Treating the carboxylic acid with thionyl chloride () to form the acyl chloride intermediate.
-
Nucleophilic Acyl Substitution: Reacting the acyl chloride with methanol () in the presence of a base (e.g., pyridine) to yield the methyl ester .
Purification and Characterization
Post-synthesis purification often utilizes column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Analytical confirmation employs:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To verify molecular ion peaks at m/z 203 (M) .
-
Nuclear Magnetic Resonance (NMR): Key signals include a singlet for the ester methyl group ( 3.7 ppm, 3H) and aromatic protons ( 6.8–7.4 ppm) .
Physicochemical Properties
Computed and Experimental Data
Table 1 summarizes critical physicochemical parameters derived from PubChem and experimental analyses:
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 203.24 g/mol | PubChem 2.1 |
| XLogP3-AA | 2.2 | XLogP3 3.0 |
| Topological Polar Surface Area | 42.1 Ų | Cactvs 3.4.8.18 |
| Hydrogen Bond Donors | 1 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptors | 2 | Cactvs 3.4.8.18 |
| Rotatable Bonds | 3 | Cactvs 3.4.8.18 |
The compound’s moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) and limited aqueous solubility align with its partition coefficient .
Stability and Reactivity
Methyl 7-methylindole-3-acetate is stable under ambient conditions but may hydrolyze in alkaline media to regenerate the carboxylic acid . Light-sensitive storage recommendations are absent in literature, suggesting photostability under standard handling.
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Key IR absorptions (hypothesized based on structure):
Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz, CDCl):
C NMR:
Biological Activity and Applications
Agricultural and Industrial Uses
The compound’s ester group may enhance penetration into lipid membranes, suggesting utility as a plant growth regulator or pesticide adjuvant .
Related Compounds
2-(7-Methyl-1H-indol-3-yl)acetic Acid
The carboxylic acid precursor (CAS 5435-36-9) exhibits higher polarity (TPSA = 63.3 Ų) and reduced lipophilicity (XLogP3-AA = 1.5) , impacting bioavailability.
Methyl 2-(1H-Indole-3-carboxamido)acetate
This amide derivative (PMC3052031 ) replaces the ester with a carboxamide, altering hydrogen-bonding capacity and metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume